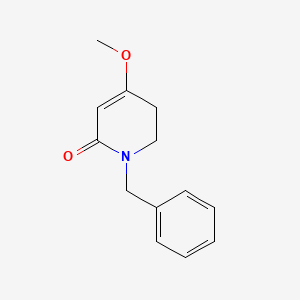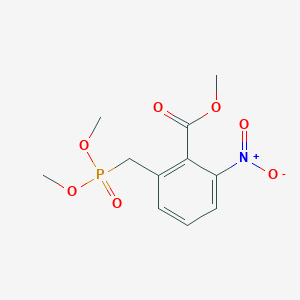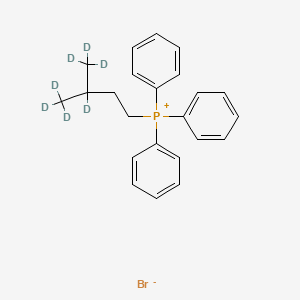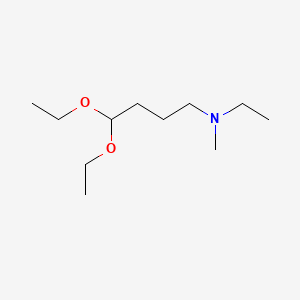
4-(Ethylmethylamino)butanal Diethyl Acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylmethylamino)butanal Diethyl Acetal, also known as 4,4-Diethoxy-N-ethyl-N-methylbutan-1-amine, is a chemical compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . This compound is a useful research chemical and is often used as a building block in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylmethylamino)butanal Diethyl Acetal typically involves the reaction of 4-(Ethylmethylamino)butanal with diethyl acetal under acidic conditions. The process includes the following steps :
Protonation of the carbonyl group: The carbonyl group of 4-(Ethylmethylamino)butanal is protonated by an acid catalyst.
Nucleophilic attack by the alcohol: Diethyl acetal acts as a nucleophile and attacks the protonated carbonyl group.
Formation of a hemiacetal: The intermediate hemiacetal is formed.
Removal of water: Water is removed from the reaction mixture to drive the reaction forward.
Formation of the acetal: The final product, this compound, is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethylmethylamino)butanal Diethyl Acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Ethylmethylamino)butanal Diethyl Acetal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Ethylmethylamino)butanal Diethyl Acetal involves the formation of acetals and hemiacetals. The process includes the following steps :
Protonation of the carbonyl group: The carbonyl group is protonated by an acid catalyst.
Nucleophilic attack by the alcohol: The alcohol attacks the protonated carbonyl group.
Removal of water: Water is removed from the reaction mixture.
Formation of the acetal: The final acetal product is formed.
Vergleich Mit ähnlichen Verbindungen
4-(Ethylmethylamino)butanal Diethyl Acetal can be compared with other similar compounds, such as:
4-(Methylamino)butanal Diethyl Acetal: Similar structure but with a methyl group instead of an ethylmethylamino group.
4-(Ethylamino)butanal Diethyl Acetal: Similar structure but with an ethylamino group instead of an ethylmethylamino group.
4-(Dimethylamino)butanal Diethyl Acetal: Similar structure but with a dimethylamino group instead of an ethylmethylamino group.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their behavior in chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H25NO2 |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
4,4-diethoxy-N-ethyl-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H25NO2/c1-5-12(4)10-8-9-11(13-6-2)14-7-3/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
ULOVVZNUSWNLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CCCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


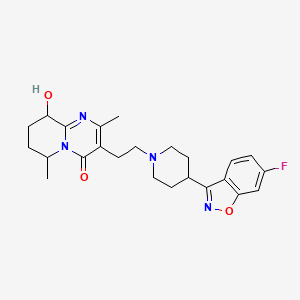
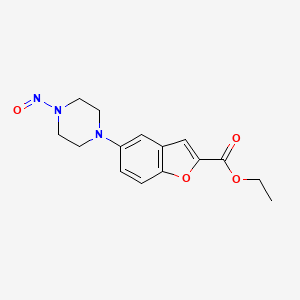
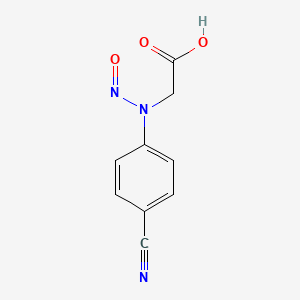
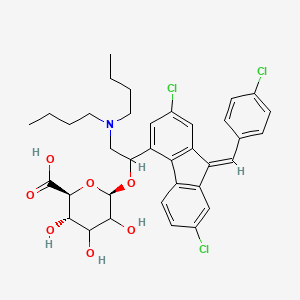
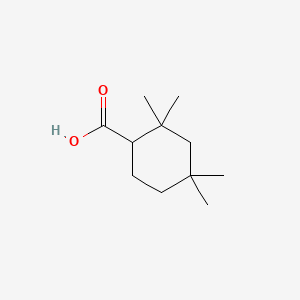
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
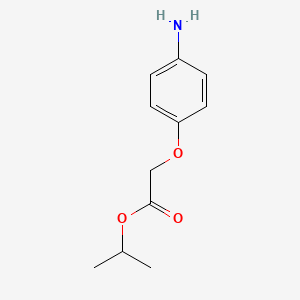

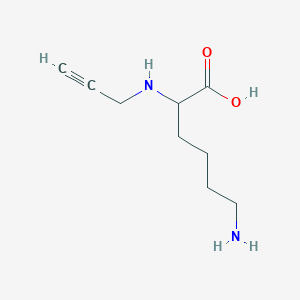
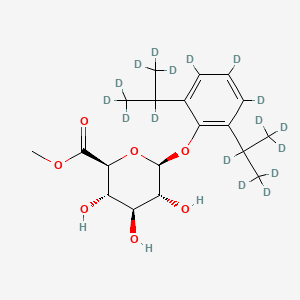
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
